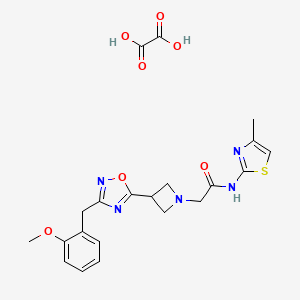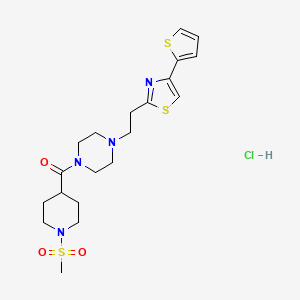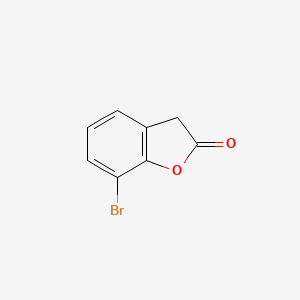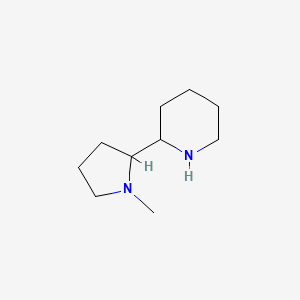![molecular formula C23H23NO4 B2493303 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287286-39-7](/img/structure/B2493303.png)
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, related to our compound of interest, utilizes chiral building blocks like exo- and endo-norbornene amino acids to achieve optically pure amino acids, indicating a method to access stereochemically rich scaffolds for drug development (Caputo et al., 2006).
Molecular Structure Analysis
Structural studies of related azabicyclooctane derivatives, such as (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been conducted using IR and NMR spectroscopy, along with X-ray diffraction, to elucidate their complex molecular frameworks (Arias-Pérez et al., 2003). These studies provide insight into the conformation and electronic environment of such bicyclic compounds.
Chemical Reactions and Properties
The synthesis of peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the reactivity of these compounds in forming rigid dipeptide mimetics, critical for structure-activity relationship studies (Mandal et al., 2005).
Physical Properties Analysis
The conformational preferences and physical properties of related compounds, such as alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been investigated using both experimental and computational methods to understand their behavior under different conditions (Arias-Pérez et al., 2003).
Chemical Properties Analysis
The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles under various conditions reveals how the structural framework of azabicyclooctane derivatives influences their chemical transformations, offering a pathway to synthesize novel compounds with potential pharmacological activities (Ershov et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Asymmetric Synthesis of Constrained Amino Acids : A method has been developed for synthesizing new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which are valuable as alpha,gamma- and alpha,delta-diamino acids with sterical constraints and alpha,alpha-disubstitution features (Caputo et al., 2006).
Conformationally Constrained Dipeptide Isosteres : Research has been conducted on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and alpha-amino acids, as conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Structural Analysis of Hydroxyesters : A series of alpha-hydroxyesters derived from this compound were synthesized and analyzed using spectroscopy and X-ray diffraction, aiding in understanding their structural properties (Arias-Pérez et al., 2003).
Chemical Modification and Reactivity
Synthesis of Stereoisomers : An efficient synthesis method has been developed for pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, providing insights into the chemical modification possibilities of this compound (Gelmi et al., 2007).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group has been utilized to protect hydroxy-groups in the context of synthesizing nucleic acid fragments, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Conformational Studies of Esters : Research on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid offers insights into the conformational preferences and stereoelectronic effects of such compounds (Diez et al., 1991).
Applications in Peptidomimetic Synthesis
Synthesis of Constrained Proline Analogue : A synthesis route has been developed for a new proline analogue with a bicyclic structure, showcasing potential applications in peptidomimetic synthesis (Casabona et al., 2007).
Synthesis of Bicyclic Compounds from Tartaric Acid and α‐Amino Acids : The synthesis of N-Fmoc-protected dipeptide isosteres and their subsequent oxidation to create novel, conformationally constrained α-amino acids shows their potential in designing peptidomimetics (Cini et al., 2002).
Direcciones Futuras
The synthesis of natural products containing highly strained trans-fused bicyclo ring systems like in this compound has been a topic of interest in recent years . The future research in this field could focus on developing new synthetic methods to access these types of compounds and exploring their potential applications .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHHLONCWZMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)




![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)



